

Comparative Guide: (S)-Phenylalanine m-Toluidide vs. o-Toluidide Analogs

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Compound of Interest

Compound Name: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

CAS No.: 757165-78-9

Cat. No.: B3282795

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Executive Summary

(S)-Phenylalanine m-toluidide (specifically the N-protected derivatives like N-benzyloxycarbonyl-L-phenylalanine m-toluidide) is a high-performance low molecular weight gelator (LMWG). It is distinguished by its ability to self-assemble into robust fibrous networks in organic solvents.[1]

In contrast, the o-toluidide analog is frequently a non-gelator or forms weak, transient aggregates. This divergence is driven by the "Ortho Effect"—steric hindrance from the ortho-methyl group that disrupts the intermolecular hydrogen bonding and

stacking required for 1D fibril formation. Furthermore, the o-toluidide moiety presents a significantly higher toxicological risk (carcinogenicity) compared to the m-isomer, making the m-toluidide the superior candidate for pharmaceutical and cosmetic formulations.

Part 1: Performance Comparison

Supramolecular Gelation Efficiency

The primary functional difference lies in the critical gelation concentration (CGC) and thermal stability (

).

Feature	(S)-Phe m-Toluidide	(S)-Phe o-Toluidide	Mechanism of Difference
Gelation State	Strong Organogel	Solution / Precipitate	Intermolecular H-bond alignment.
CGC (wt%)	Low (< 1.0 - 2.0%)	N/A (Does not gel)	m-Methyl allows tight packing; o-Methyl causes twist.
Morphology	High-aspect-ratio Fibers	Amorphous / Platelets	Steric steering of stacking.
Transparency	Translucent to Opaque	Clear Solution	Light scattering by fiber network.
Thermal Stability	High (> 50°C)	N/A	Robustness of the supramolecular network.

Key Insight: The meta-substitution allows the phenyl ring to adopt a planar conformation relative to the amide bond, facilitating the formation of 1D hydrogen-bonded stacks. The ortho-substitution forces the ring out of plane, breaking the "zipper" of hydrogen bonds necessary for gelation.

Chiral Recognition & Resolution

In chiral stationary phases (CSPs) or kinetic resolution:

- m-Toluidide: Exhibits higher enantiomeric discrimination factors (). The rigid, ordered structure of the m-toluidide assembly creates well-defined chiral pockets.

- o-Toluidide: Shows lower selectivity due to the "floppy" or disordered nature of its aggregates, which fails to provide a consistent chiral environment for guest molecules.

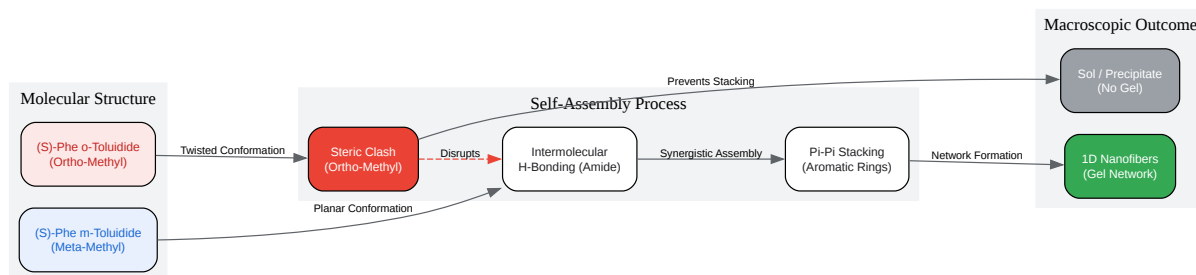
Safety & Toxicology Profile (Critical for Drug Development)

For applications in drug delivery (e.g., depot injections), the metabolic fate of the gelator is critical.

- m-Toluidide Risk: Moderate/Low. Hydrolysis releases m-toluidine (IARC Group 3 - Not classifiable as to carcinogenicity).
- o-Toluidide Risk: High. Hydrolysis releases o-toluidine (IARC Group 1 - Carcinogenic to humans). o-Toluidine is a potent bladder carcinogen and induces methemoglobinemia.
 - Recommendation: Avoid o-toluidide analogs in all parenteral or topical formulations.

Part 2: Mechanistic Visualization

The following diagram illustrates the Steric Disruption Mechanism that renders the o-toluidide inferior for assembly applications.



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Caption: The "Ortho Effect" prevents the planar stacking required for fiber formation, leading to solution phase rather than gelation.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Z-L-Phenylalanine m-Toluidide

Objective: Synthesize the gelator with high purity for assembly testing.

- Reagents:
 - N-Benzyloxycarbonyl-L-phenylalanine (Z-L-Phe-OH): 10 mmol
 - m-Toluidine: 10 mmol
 - DCC (N,N'-Dicyclohexylcarbodiimide): 11 mmol
 - HOBt (1-Hydroxybenzotriazole): 11 mmol
 - Solvent: Anhydrous Dichloromethane (DCM)
- Procedure:
 - Dissolution: Dissolve Z-L-Phe-OH and HOBt in 50 mL DCM at 0°C.
 - Activation: Add DCC slowly. Stir for 30 min at 0°C to form the active ester.
 - Coupling: Add m-toluidine dropwise. Allow to warm to Room Temperature (RT) and stir for 24 hours.
 - Work-up: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
 - Purification: Dry over MgSO₄, evaporate solvent. Recrystallize from Ethanol/Hexane to obtain white needles.

- Validation: Confirm structure via $^1\text{H-NMR}$ (look for amide NH doublet at ~ 8.5 ppm and methyl singlet at ~ 2.3 ppm).

Protocol B: Gelation Test (Inversion Method)

Objective: Determine the Minimum Gelation Concentration (MGC).

- Preparation: Weigh 10 mg of the synthesized m-toluidide into a screw-cap vial.
- Solvation: Add 1.0 mL of target solvent (e.g., Toluene or Cyclohexane).
- Heating: Heat the closed vial in a dry block heater at 90°C until the solid dissolves completely (clear solution).
- Cooling: Allow the vial to cool to 25°C undisturbed for 1 hour.
- Observation: Invert the vial.
 - Pass: No flow is observed (Stable Gel).
 - Fail: Solution flows or precipitate forms.
- MGC Determination: If gel forms, repeat with lower concentrations (dilute by 0.1 wt% steps) until gelation fails.

References

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